REACTION_CXSMILES
|
[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5](=O)[C:4]=2[CH:3]=1.C1(O)CCCCC1.[Al](OC(CC)C)(OC(CC)C)OC(CC)C.[K+].[Br-]>>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[CH:5][C:6]3[C:11]([CH:12]=2)=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
35.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C(C3=CC=CC=C3C(C2C=C1)=O)=O
|
Name
|
3-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)O
|
Name
|
|
Quantity
|
375 mL
|
Type
|
reactant
|
Smiles
|
[Al](OC(C)CC)(OC(C)CC)OC(C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
155 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 155° C. over 48 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a distillation head and receiver
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated until distillate
|
Type
|
CUSTOM
|
Details
|
began collecting in the receiver at a pot temperature of about 120° C
|
Type
|
DISTILLATION
|
Details
|
The distillation
|
Type
|
CUSTOM
|
Details
|
reached 162° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 100° C.
|
Type
|
ADDITION
|
Details
|
poured into a large beaker
|
Type
|
ADDITION
|
Details
|
containing methanol (MeOH) (1 L), water (400 mL) and concentrated HCl (200 mL)
|
Type
|
CUSTOM
|
Details
|
The off-white precipitate was collected on a filter frit (40-60 μm pores)
|
Type
|
WASH
|
Details
|
washed with water (30 mL) and MeOH (1 L)
|
Type
|
CUSTOM
|
Details
|
air-dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The product was dried further under vacuum
|
Type
|
CUSTOM
|
Details
|
to afford 22.4 g (71 percent yield)
|
Type
|
CUSTOM
|
Details
|
220° C., ΔH=126 Jg−1
|
Reaction Time |
48 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC2=CC3=CC=CC=C3C=C2C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |